molecular formula C15H12N2O6S B15059382 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B15059382
M. Wt: 348.3 g/mol
InChI Key: SELNZMSZNBLCNU-UHFFFAOYSA-N
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Description

2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as thiazoles. This compound is characterized by the presence of a thiazole ring fused with a pyrrole ring, and it contains a nitrobenzoyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Formation of the Pyrrole Ring: The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the Thiazole and Pyrrole Rings: The thiazole and pyrrole rings can be coupled through a series of condensation reactions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrobenzoyl)-5-oxo-2,3-dihydrothiazole-4-carboxylic acid
  • 2-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydrothiazolo[2,1-b]pyridine-6-yl)acetic acid
  • 2-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydrothiazolo[2,1-b]oxazole-6-yl)acetic acid

Uniqueness

The uniqueness of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid lies in its fused thiazole-pyrrole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2O6S

Molecular Weight

348.3 g/mol

IUPAC Name

2-[7-(4-nitrobenzoyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid

InChI

InChI=1S/C15H12N2O6S/c18-11(19)7-10-12(15-16(14(10)21)5-6-24-15)13(20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7H2,(H,18,19)

InChI Key

SELNZMSZNBLCNU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C(C(=O)N21)CC(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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